molecular formula C22H12O2 B1223199 6,13-Pentacenequinone CAS No. 3029-32-1

6,13-Pentacenequinone

Cat. No. B1223199
CAS RN: 3029-32-1
M. Wt: 308.3 g/mol
InChI Key: UFCVADNIXDUEFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

6,13-Pentacenequinone can be synthesized with a high yield (55%) through an alternative method that significantly reduces the reaction time while maintaining high yield. This method involves a two-step reaction process: Diels-Alder cycloaddition followed by reduction using LiAlH4 as the reducing agent. The synthesized pentacene from 6,13-pentacenequinone exhibits high purity and presents a cost-effective route for research and development purposes in organic electronics (Mota et al., 2018).

Molecular Structure Analysis

6,13-Pentacenequinone’s molecular structure is characterized by its crystalline phases and electronic properties. Studies have shown that it possesses excellent crystallinity with two distinct crystalline phases when deposited as thin films. Its optical properties, revealed through photoluminescence spectra, exhibit notable emissions, suggesting its potential applications in UV-detectors and UV-detecting cards (Hwang et al., 2004).

Chemical Reactions and Properties

6,13-Pentacenequinone is versatile in chemical reactions, facilitating the synthesis of various pentacene derivatives. These reactions enhance solubility and photooxidative stability, critical for organic semiconductor applications. The introduction of substituents at specific positions of the pentacene molecule modifies its electronic structure, which is crucial for its use in OFETs and photovoltaics (Qu et al., 2018).

Physical Properties Analysis

The structural and optical properties of 6,13-pentacenequinone, as evidenced by X-ray diffraction and photoluminescence studies, indicate its suitability for electronic applications. Its crystalline structure and absorption characteristics are pivotal for its function as a semiconductor material. The unique photoluminescence emissions under UV illumination also underscore its utility in various optoelectronic devices (Hwang et al., 2004).

Chemical Properties Analysis

The chemical properties of 6,13-pentacenequinone, including its reactivity and role as a precursor for pentacene synthesis, are central to its application in organic electronics. Its ability to undergo various chemical transformations enables the creation of pentacene derivatives with enhanced solubility, stability, and electronic properties, which are essential for the fabrication of high-performance OFETs and other organic electronic devices (Qu et al., 2018).

Scientific Research Applications

Semiconductor Synthesis

6,13-Pentacenequinone serves as a precursor in the synthesis of pentacene, an important semiconductor in organic electronics. An alternative synthesis method using 6,13-pentacenequinone offers a high yield (55%) and reduces reaction time, making it valuable for research and development in organic electronic applications (Mota et al., 2018).

Optical Properties in Thin Films

The structural and optical properties of 6,13-pentacenequinone thin films are notable, especially when deposited on n-Si substrates. These films demonstrate excellent crystallinity, significant photoluminescence, and potential applications in UV-detectors and UV-detecting cards due to their large Stokes shift (Hwang et al., 2004).

Organic Semiconductors

Research has synthesized several 6,13-substituted pentacene derivatives using 6,13-pentacenequinone, leading to successful fabrication of devices with studied mobilities and on/off ratios. This highlights its role in the development of soluble organic semiconductors (Wu Wei-ping, 2008).

Photocatalysis

6,13-Pentacenequinone shows promise as a photocatalyst for hydrogen production under solar light, demonstrating high quantum efficiency and stability. This novel application could be explored further for water splitting and other environmental applications (Pandit et al., 2014).

Pentacene Derivatives

Pentacene derivatives synthesized from 6,13-pentacenequinone have been used to study singlet fission processes and charge transport in organic field-effect transistors. These derivatives, such as ethynylated pentacene ketones, are crucial for understanding and improving organic semiconductor performance (Schroeder et al., 2022).

Impact on Thin Film Growth

Research on the impact of low 6,13-pentacenequinone concentration on pentacene thin film growth has shown that the crystalline quality of pentacene films remains unchanged by the presence of 6,13-pentacenequinone, which is significant for the application in organic-based photovoltaic cells (Salzmann et al., 2007).

Safety And Hazards

6,13-Pentacenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

6,13-Pentacenequinone has been used as a photocatalyst for hydrogen production under solar light . This novel organic photocatalyst can also be explored for water splitting . In addition, the introduction of bulky aryl substituents to the pentacene scaffold has been investigated .

properties

IUPAC Name

pentacene-6,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCVADNIXDUEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184375
Record name 6,13-Pentacenequinone
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Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 6,13-Pentacenequinone
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Product Name

6,13-Pentacenequinone

CAS RN

3029-32-1
Record name 6,13-Pentacenequinone
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Record name 6,13-Pentacenequinone
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Record name 6,13-Pentacenedione
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Synthesis routes and methods I

Procedure details

To a clear solution of α,α,α′,α′-tetrabromo-o-xylene (30.5 g, 0.073 mol) in DMF (100 mL) was added benzoquinone (3.125 g, 0.03 mol) and sodium iodide (27.25 g, 0.18 mol). The resulting brown suspension was heated and stirred at 120° C. overnight. After cooling to RT, the yellow solids were filtered via vacuum filtration. The yellow solids were washed with water, saturated sodium bisulfite solution and dried to yield the product (8.1 g, 91%). 1H NMR (500 MHz, CDCl3): δ 8.96 (s, 4H), 8.14 (m, 4H), 7.72 (m, 4H). 13C NMR (125.68 MHz, CDCl3): δ 183.2, 135.47, 130.80, 130.30, 129.98, 129.66. m/z: 308 [M+].
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
3.125 g
Type
reactant
Reaction Step One
Quantity
27.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

A solution of 62.7 grams (0.559 mmoles, 1.0 equivalents) of cyclohexan-1,4-dione and 150 grams of o-phthalaldehyde (1.12 mmoles, 2.0 equivalents) in 2000 mL of ethanol was heat to 28° C. To this solution was added 220 mL of a 1M aqueous solution of sodium hydroxide. The reaction temperature increased to 47° C. during the addition. The mixture was then heated at 40° C. for 4 hours. The mixture was cooled and a yellow solid precipitate was collected. The solid was stirred in 2000 mL of N,N-dimethylformamide and heated to 50° C. for 2 hours. The mixture was cooled to room temperature (i.e., 20° C. to 25° C.) and the yellow solid was collected and washed with N,N-dimethylformamide, then with acetone and dried to give 108.3 grams (62 mole percent yield) of a bright yellow solid.
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
707
Citations
AV Dzyabchenko, VE Zavodnik… - … Section B: Structural …, 1979 - scripts.iucr.org
C22H1202, monoclinic, P21/b, a= 4.951 (2), b= 17.784 (6), c= 8.170 (2) A, y= 93.26 (3) o, V= 718.2 (3)/~ 3, Z= 2, Dx= 1.42 Mg m-3. The structure was solved by a molecular-packing …
Number of citations: 51 scripts.iucr.org
DK Hwang, K Kim, JH Kim, S Im, DY Jung… - Applied physics …, 2004 - pubs.aip.org
We report on the structural and optical properties of 6,13-pentacenequinone thin films deposited on n -Si substrates by thermal evaporation at room temperature. X-ray diffraction data …
Number of citations: 23 pubs.aip.org
VU Pandit, SS Arbuj, YB Pandit, SD Naik, SB Rane… - RSC Advances, 2015 - pubs.rsc.org
The coupled semiconductor photocatalysts of 6,13-pentacenequinone/TiO2 (PQ/Ti) with different weight ratios were prepared. The PQ/TiO2 nanocomposite was prepared by a simple …
Number of citations: 46 pubs.rsc.org
YJ Yuan, ZT Yu, YH Li, HW Lu, X Chen, WG Tu… - Applied Catalysis B …, 2016 - Elsevier
6,13-Pentacenequinone (PQ) actively catalyzed the light-driven evolution of hydrogen in water when using MoS 2 nanosheets as cocatalyst. The MoS 2 /PQ composite photocatalyst …
Number of citations: 54 www.sciencedirect.com
ML Mota, B Rodriguez, A Carrillo, RC Ambrosio… - Journal of Molecular …, 2018 - Elsevier
… of np* is at least one order of magnitude lower than pp*, the difference observed here with respect to other reports [17], [18] may be due to higher purity of the 6-13 pentacenequinone …
Number of citations: 10 www.sciencedirect.com
VU Pandit, SS Arbuj, UP Mulik… - Environmental science & …, 2014 - ACS Publications
6,13-Pentacenequinone (PQ), an intermediate for an organic semiconductor pentacene, was synthesized by single step solvent free solid state reaction at room temperature under …
Number of citations: 31 pubs.acs.org
DK Hwang, K Kim, JH Kim, DY Jung, E Kim, S Im - Applied surface science, 2005 - Elsevier
We report on the structural and optical properties of 6,13-pentacenequinone film deposited on n-Si by thermal evaporation at room temperature. According to X-ray diffraction, films were …
Number of citations: 11 www.sciencedirect.com
P Parisse, S Picozzi, L Ottaviano - Organic electronics, 2007 - Elsevier
We investigated the electronic, morphological and transport properties of 6,13-pentacenequinone thin films grown by vacuum thermal evaporation gram on silicon oxide (native and …
Number of citations: 21 www.sciencedirect.com
I Salzmann, D Nabok, M Oehzelt, S Duhm… - Crystal growth & …, 2011 - ACS Publications
Thin films of 6,13-pentacenequinone (PQ) on native silicon oxide (SiO x ) grown in a yet unsolved surface-induced thin-film polymorph were investigated by X-ray diffraction reciprocal-…
Number of citations: 50 pubs.acs.org
V Pandit, S Arbuj, R Hawaldar, P Kshirsagar… - Journal of Materials …, 2015 - pubs.rsc.org
Previous studies related to the synthesis of stable UV-visible light active photocatalysts for hydrogen generation have been limited to inorganic semiconductors and their nano- and …
Number of citations: 18 pubs.rsc.org

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